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molecular formula C11H14BrN3O3S B8188861 (3-Bromo-6-methoxy-pyrazolo[5,1-b]thiazol-7-yl)-carbamic acid tert-butyl ester

(3-Bromo-6-methoxy-pyrazolo[5,1-b]thiazol-7-yl)-carbamic acid tert-butyl ester

Cat. No. B8188861
M. Wt: 348.22 g/mol
InChI Key: OAQDRHYEFXUOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08431603B2

Procedure details

To a mixture of tert-butyl (6-methoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate (16.5 g, 61.4 mmol) and THF (410 mL) was added n-butyllithium (2.77 M solution in n-hexane: 62.1 mL, 172 mmol) while stirring at −78° C. After further stirring the mixture at −78° C. for 40 minutes, 1,2-dibromotetrafluoroethane (10.2 mL, 86 mmol) was added and stirring was continued for 2 hours while heating to room temperature. A saturated aqueous solution of ammonium chloride and ethyl acetate were added to the mixture, and then acetic acid was added to a weakly acidic pH of the mixture. After thoroughly shaking the mixture, the organic layer was separated and the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The mixture was filtered, and then the solvent in the filtrate was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (mixture of n-heptane and ethyl acetate: n-heptane/ethyl acetate=1/0 then 4/1) to obtain the title compound (14.3 g, 41.1 mmol).
Name
tert-butyl (6-methoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
410 mL
Type
solvent
Reaction Step One
Quantity
62.1 mL
Type
reactant
Reaction Step Two
Quantity
10.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
n-heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:10]([NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[C:6]2[S:7][CH:8]=[CH:9][N:5]2[N:4]=1.C([Li])CCC.[Br:24]C(F)(F)C(F)(F)Br.[Cl-].[NH4+]>CCCCCCC.C(OCC)(=O)C.C(O)(=O)C.C(OCC)(=O)C.C1COCC1>[Br:24][C:9]1[N:5]2[N:4]=[C:3]([O:2][CH3:1])[C:10]([NH:11][C:12](=[O:18])[O:13][C:14]([CH3:15])([CH3:17])[CH3:16])=[C:6]2[S:7][CH:8]=1 |f:3.4,5.6|

Inputs

Step One
Name
tert-butyl (6-methoxypyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate
Quantity
16.5 g
Type
reactant
Smiles
COC1=NN2C(SC=C2)=C1NC(OC(C)(C)C)=O
Name
Quantity
410 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
62.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
10.2 mL
Type
reactant
Smiles
BrC(C(Br)(F)F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
n-heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
while stirring at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After further stirring the mixture at −78° C. for 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
while heating to room temperature
STIRRING
Type
STIRRING
Details
After thoroughly shaking the mixture
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent in the filtrate was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (
ADDITION
Type
ADDITION
Details
mixture of n-heptane and ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1N2C(SC1)=C(C(=N2)OC)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 41.1 mmol
AMOUNT: MASS 14.3 g
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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